
5-(1-Imino-3-(4-methoxyphenyl)allyl)-4-methoxybenzofuran-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Imino-3-(4-methoxyphenyl)allyl)-4-methoxybenzofuran-6-ol is a complex organic compound characterized by its unique structure, which includes a benzofuran ring substituted with methoxy and imino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Imino-3-(4-methoxyphenyl)allyl)-4-methoxybenzofuran-6-ol typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate then undergoes cyclization with a benzofuran derivative under controlled conditions to yield the target compound. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(1-Imino-3-(4-methoxyphenyl)allyl)-4-methoxybenzofuran-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-(1-Imino-3-(4-methoxyphenyl)allyl)-4-methoxybenzofuran-6-ol has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-Imino-3-(4-methoxyphenyl)allyl)-4-methoxybenzofuran-6-ol involves its interaction with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds or ionic interactions with active sites, while the benzofuran ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzofuran: Shares the benzofuran core but lacks the imino and allyl groups.
4-Methoxyphenylamine: Contains the methoxyphenyl group but lacks the benzofuran ring.
Benzofuran-6-ol: Similar benzofuran structure but without the methoxy and imino substitutions.
Uniqueness
5-(1-Imino-3-(4-methoxyphenyl)allyl)-4-methoxybenzofuran-6-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and imino groups allows for diverse interactions with other molecules, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C19H17NO4 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
4-methoxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enimidoyl]-1-benzofuran-6-ol |
InChI |
InChI=1S/C19H17NO4/c1-22-13-6-3-12(4-7-13)5-8-15(20)18-16(21)11-17-14(9-10-24-17)19(18)23-2/h3-11,20-21H,1-2H3/b8-5+,20-15? |
InChI Key |
KNZDJUXYRGVMKC-WBOLJXJHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=N)C2=C(C3=C(C=C2O)OC=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=N)C2=C(C3=C(C=C2O)OC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12894914.png)
![4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]benzamide](/img/structure/B12894929.png)
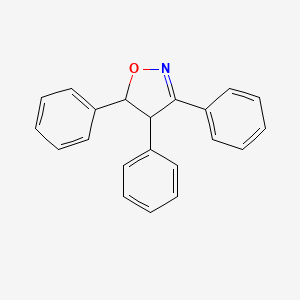

![N-(Butan-2-yl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]decanamide](/img/structure/B12894951.png)
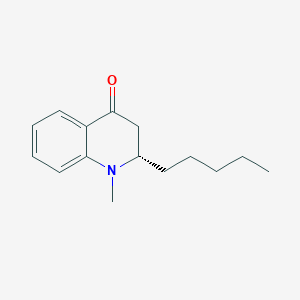
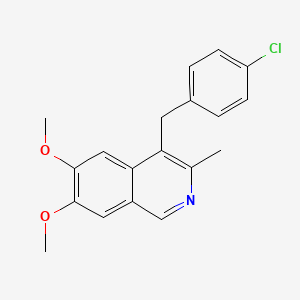
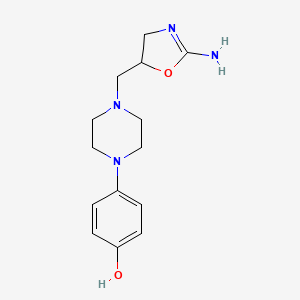

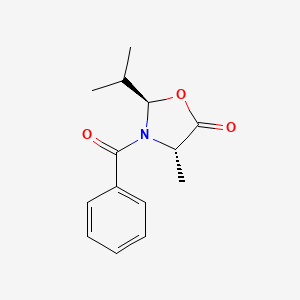
![Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12895001.png)
![(4Z)-2-ethyl-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B12895003.png)
![3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one](/img/structure/B12895005.png)
